methyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)thiophene-2-carboxylate
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Description
Methyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H18N4O4S2 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.07694742 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds often target proteins involved in neuroinflammation, such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α), and proteins involved in endoplasmic reticulum (ER) stress and apoptosis, such as the ER chaperone BIP and the apoptosis marker cleaved caspase-3 .
Mode of Action
Similar compounds have been shown to interact with their targets to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been shown to affect the er stress pathway, the apoptosis pathway, and the nf-kb inflammatory pathway . These pathways play crucial roles in neuroprotection and anti-neuroinflammation.
Result of Action
Similar compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties . They have been shown to inhibit NO and TNF-α production in LPS-stimulated human microglia cells and reduce the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Methyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)thiophene-2-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect signaling pathways that are crucial for cell growth and proliferation. Additionally, the compound interacts with proteins involved in the inflammatory response, potentially reducing inflammation by modulating the activity of these proteins .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to downregulate the expression of pro-inflammatory genes, thereby reducing inflammation. It also affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity. This binding can lead to the inhibition of enzyme activity or the modulation of gene expression. For example, by inhibiting kinases, the compound can prevent the phosphorylation of target proteins, thereby altering signaling pathways that control cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, such as persistent downregulation of pro-inflammatory genes and long-term inhibition of kinase activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic effects, including liver damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many drugs and xenobiotics. The compound can affect metabolic flux by inhibiting or activating these enzymes, leading to changes in the levels of various metabolites. This interaction can also influence the compound’s own metabolism, affecting its bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can affect its localization and concentration within different cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules, such as kinases and transcription factors, thereby modulating its effects on cellular function .
Properties
IUPAC Name |
methyl 3-[[2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S2/c1-28-14-5-3-13(4-6-14)16-11-17-20(22-8-9-25(17)24-16)31-12-18(26)23-15-7-10-30-19(15)21(27)29-2/h3-11H,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZBDWSJYQJQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(SC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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